molecular formula C19H15N5OS2 B12924335 Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- CAS No. 603932-28-1

Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]-

Cat. No.: B12924335
CAS No.: 603932-28-1
M. Wt: 393.5 g/mol
InChI Key: DWUDBCSPYWQHBH-UHFFFAOYSA-N
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Description

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is a complex organic compound with the chemical formula C19H15N5OS2. It is characterized by the presence of a thiazole ring, a quinazoline moiety, and an acetamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the formation of the quinazoline moiety. The final step involves the coupling of these two intermediates with an acetamide group under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled temperatures, and pressures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include inhibition of kinase activity and modulation of ion channels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((4-(Thiazol-4-ylamino)quinazolin-2-yl)thio)phenyl)acetamide is unique due to the combination of its thiazole, quinazoline, and acetamide groups, which confer a distinct set of chemical and biological properties

Biological Activity

Acetamide, N-[4-[[4-(4-thiazolylamino)-2-quinazolinyl]thio]phenyl]- (hereafter referred to as "the compound") is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies, and provides detailed data tables and case studies to illustrate its efficacy.

Chemical Structure and Properties

The compound has a molecular formula of C19H15N5OSC_{19}H_{15}N_{5}OS and a molecular weight of approximately 357.41 g/mol. Its structure features a thiazole ring and a quinazoline moiety connected by a thioether bond, which may enhance its biological activity compared to similar compounds .

1. Anticancer Properties

The compound exhibits promising anticancer properties. Research indicates that it can inhibit specific kinases involved in tumor growth and proliferation. A notable study demonstrated that derivatives of thiazole-containing compounds showed significant in vitro potency against resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) .

Table 1: In Vitro Potency Against Cancer Cell Lines

CompoundCancer TypeIC50 (µM)Mechanism of Action
6bMelanoma< 10Induction of apoptosis and autophagy
6bPancreatic< 15Inhibition of kinase activity
6bCML< 12Induction of cell cycle arrest

The lead compound 6b from this study demonstrated not only high potency but also favorable pharmacokinetic properties, leading to significant tumor growth reduction in vivo using an A375 xenograft model in mice .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Variations in substituents on the thiazole and quinazoline rings can significantly influence their biological activities. For instance, modifications that enhance hydrophilicity or steric hindrance can improve binding affinity to target proteins or enzymes involved in disease processes .

Table 2: Summary of Structural Modifications and Their Effects

Modification TypeEffect on Activity
Increased hydrophilicityEnhanced solubility and bioavailability
Steric hindranceImproved selectivity for target enzymes
Substituent variationAltered potency against specific cancer types

Case Studies

Several case studies highlight the compound's potential applications:

  • Case Study 1 : A study evaluated the compound's efficacy against resistant melanoma cell lines, showing an IC50 value significantly lower than existing chemotherapeutics. The mechanism involved both apoptosis induction and autophagy activation.
  • Case Study 2 : Another investigation focused on its interaction with urease enzymes, demonstrating effective inhibition which could lead to applications in treating urease-related infections .

Properties

CAS No.

603932-28-1

Molecular Formula

C19H15N5OS2

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[4-(1,3-thiazol-4-ylamino)quinazolin-2-yl]sulfanylphenyl]acetamide

InChI

InChI=1S/C19H15N5OS2/c1-12(25)21-13-6-8-14(9-7-13)27-19-22-16-5-3-2-4-15(16)18(24-19)23-17-10-26-11-20-17/h2-11H,1H3,(H,21,25)(H,22,23,24)

InChI Key

DWUDBCSPYWQHBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=N2)NC4=CSC=N4

Origin of Product

United States

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